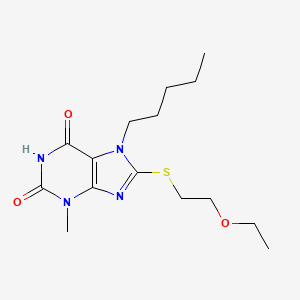

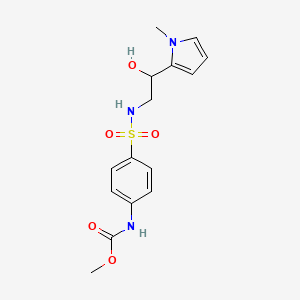

![molecular formula C11H14N2O3S B2757175 ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate CAS No. 21582-67-2](/img/structure/B2757175.png)

ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are a class of compounds that have been synthesized and studied for their diverse biological activities . They are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrimidine ring, which can adopt different conformations . The exact structure would depend on the specific substituents attached to the pyrimidine ring.Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The exact reactions would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of a sulfur atom in the pyrimidine ring could influence the oxidative processes in the organism .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Polyfunctional Fused Heterocyclic Compounds : Research outlines the synthesis of polyfunctional fused heterocyclic compounds involving reactions with 6-amino-2-thioxopyrimidin-4(3H)-one, demonstrating the compound's utility in creating complex heterocyclic structures. The study highlights the chemical reactivity of these compounds under various conditions, providing insights into their potential applications in materials science and chemical synthesis (Hassaneen et al., 2003).

Ionic Liquid-Promoted Synthesis : This study reports the synthesis of novel chromone-pyrimidine coupled derivatives, emphasizing an environmentally friendly and efficient synthesis approach using ionic liquids. The research illustrates the compound's role in facilitating the creation of biologically active molecules, suggesting its potential in pharmaceutical research and development (Tiwari et al., 2018).

Potential Applications

Corrosion Inhibition : A study demonstrated the compound's efficacy as a corrosion inhibitor for carbon steel in acidic environments. This application is critical for extending the lifespan of metal components in industrial settings, underscoring the compound's importance in materials science and engineering (El-Lateef et al., 2019).

Antimicrobial Activities : Research into the synthesis and biological evaluation of novel derivatives highlighted the compound's antimicrobial potential. This suggests its relevance in developing new antimicrobial agents, which is of significant interest in the field of medicinal chemistry and infectious disease research (Wardkhan et al., 2008).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs, possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the introduction of a thiol group in similar compounds provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism . This suggests that the compound may interact with its targets in a way that influences these processes.

Biochemical Pathways

These could potentially include pathways related to oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Result of Action

These could potentially include effects on oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Action Environment

It is known that the biological activity of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or receptors .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-8-5-3-4-7(8)10(17)12-11(13)15/h2-6H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZNLMWVWMIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(CCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

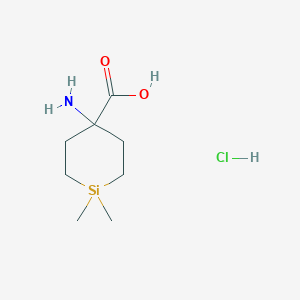

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)

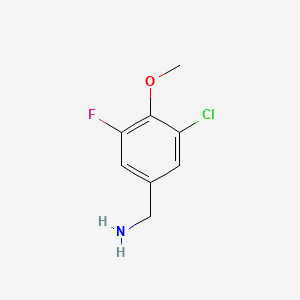

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)

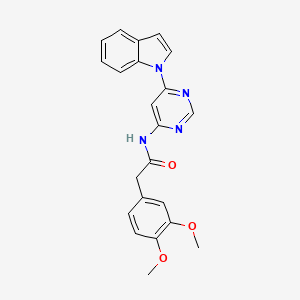

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)